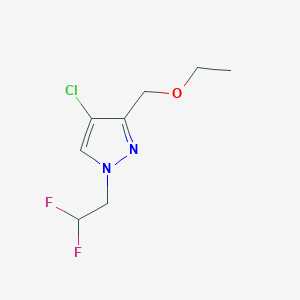

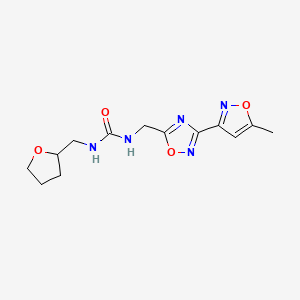

![molecular formula C19H22N6O B2969305 6-环丙基-2-[(1-{咪唑并[1,2-b]哒嗪-6-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮 CAS No. 2097864-47-4](/img/structure/B2969305.png)

6-环丙基-2-[(1-{咪唑并[1,2-b]哒嗪-6-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

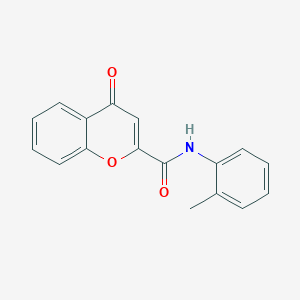

The compound “6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex and versatile material. It is part of a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma (MM), at nanomolar concentrations .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyridazin-3-one ring, which is further substituted with an imidazo[1,2-b]pyridazin-6-yl piperidin-4-yl methyl group .Chemical Reactions Analysis

The compound is a part of a class of TAK1 kinase inhibitors. The lead compound in this class has been found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM .科学研究应用

咪唑并[1,2-b]哒嗪衍生物作为治疗剂

咪唑并[1,2-b]哒嗪衍生物,如 6-环丙基-2-[(1-{咪唑并[1,2-b]哒嗪-6-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮,表现出广泛的药理活性,使其成为开发新治疗剂的有希望的候选者。研究表明,这些化合物在各种模型中显示出疗效,包括抗组胺活性、抑制嗜酸性粒细胞浸润以及治疗特应性皮炎和过敏性鼻炎等疾病的潜力 (Gyoten 等,2003)。此外,它们的作用范围超越了过敏性疾病,延伸到抗癌、抗菌和神经保护疗法,强调了它们在药物化学中的多功能性 (Deep 等,2016)。

合成方法的进步

合成化学的最新发展促进了咪唑并[1,2-b]哒嗪衍生物的有效生产,提高了它们的可及性以进行进一步的药理学评估。诸如哒嗪-3-酮的简明路线和新颖的环化方法等技术极大地促进了这些化合物治疗潜力的探索 (Johnston 等,2008)。这些进步不仅简化了合成过程,还允许引入结构多样性,这对于优化生物活性和药代动力学性质至关重要。

作用机制

The compound acts by inhibiting the transforming growth factor-β activated kinase (TAK1), which is a serine/threonine kinase important for cell growth, differentiation, and apoptosis . TAK1 is upregulated and overexpressed in MM, and its inhibition can potentially be used as a targeted therapy for MM .

属性

IUPAC Name |

6-cyclopropyl-2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c26-19-6-3-16(15-1-2-15)21-25(19)13-14-7-10-23(11-8-14)18-5-4-17-20-9-12-24(17)22-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILQTOZWVDLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

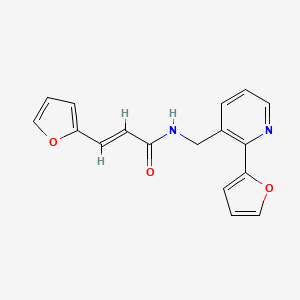

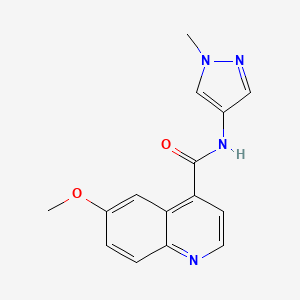

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)

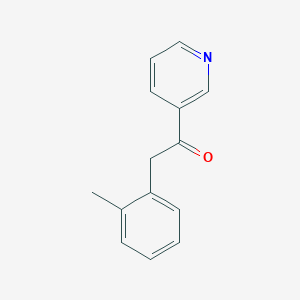

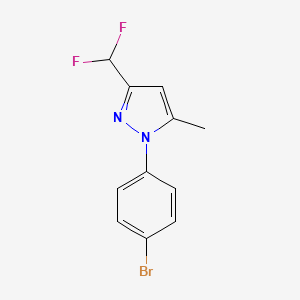

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

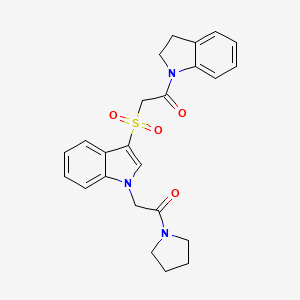

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)